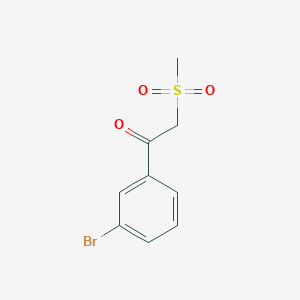

(3'-Bromo)(methylsulphonyl)acetophenone

Beschreibung

(3'-Bromo)(methylsulphonyl)acetophenone is a substituted acetophenone derivative featuring a bromine atom at the 3'-position and a methylsulfonyl group at another position (likely para or ortho) on the aromatic ring. The methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing substituent, while the bromine atom further modulates electronic properties. This compound is structurally analogous to α-bromo-4-(methylsulfonyl)acetophenone (), but differs in substituent placement.

Eigenschaften

Molekularformel |

C9H9BrO3S |

|---|---|

Molekulargewicht |

277.14 g/mol |

IUPAC-Name |

1-(3-bromophenyl)-2-methylsulfonylethanone |

InChI |

InChI=1S/C9H9BrO3S/c1-14(12,13)6-9(11)7-3-2-4-8(10)5-7/h2-5H,6H2,1H3 |

InChI-Schlüssel |

SDHPDCBJXNMEHT-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)(=O)CC(=O)C1=CC(=CC=C1)Br |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Reduction of Carbonyl Group

- For example, acetophenone derivatives with EWGs (e.g., p-trifluoromethyl) require harsher hydrogenation conditions compared to unsubstituted acetophenone ().

- Aldehydes vs. Ketones: Aldehydes (e.g., benzaldehyde) reduce faster than ketones (e.g., acetophenone) under EDAB-mediated conditions (). The presence of two EWGs in (3'-Br)(methylsulphonyl)acetophenone may further reduce reactivity compared to monosubstituted analogs.

Nucleophilic Reactions

- Darzens Reaction: Substituted α-bromo acetophenones react with acyl phosphonates to form epoxyphosphonates. Diastereoselectivity depends on the base (e.g., Cs₂CO₃ vs. DBU), with trans/cis ratios ranging from 3/2 to 9/1 (). The methylsulfonyl group in (3'-Br)(methylsulphonyl)acetophenone may sterically hinder nucleophilic attack, altering yields or selectivity.

Key Research Findings

Synthetic Efficiency: Oxidation of methylthio groups to sulfonyl groups using oxone is highly efficient (95% yield), making it a reliable step for synthesizing sulfonated acetophenones.

Reactivity Trends : EWGs like -SO₂CH₃ and -Br reduce carbonyl reactivity in reductions (), while EDGs (e.g., -OCH₃) enhance it.

Diastereoselectivity: Base choice in Darzens reactions critically impacts diastereomeric ratios (), a factor relevant for synthesizing chiral derivatives of brominated acetophenones.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.